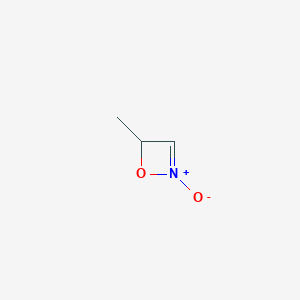
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete is a heterocyclic compound that contains an oxazete ring, which is a four-membered ring with one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other reactants in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazete derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazete compounds.
Substitution: The oxazete ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like DMF or DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazete derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxazete ring.
Applications De Recherche Scientifique
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete include:
- 4-Hydroxy-2-quinolones
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
This compound is unique due to its oxazete ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
820221-54-3 |
|---|---|
Formule moléculaire |
C3H5NO2 |
Poids moléculaire |
87.08 g/mol |
Nom IUPAC |
4-methyl-2-oxido-4H-oxazet-2-ium |
InChI |
InChI=1S/C3H5NO2/c1-3-2-4(5)6-3/h2-3H,1H3 |
Clé InChI |
WMLMPKHJNZVBHM-UHFFFAOYSA-N |
SMILES canonique |
CC1C=[N+](O1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
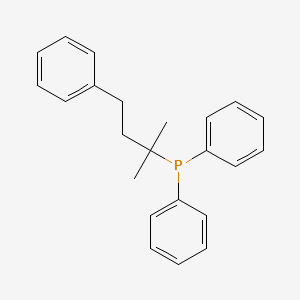
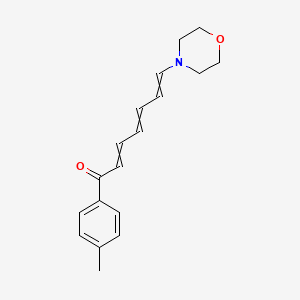
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
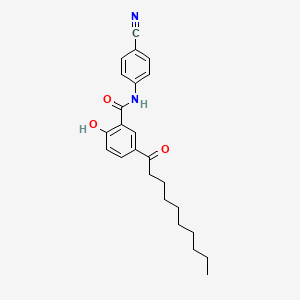
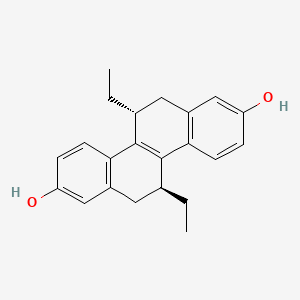
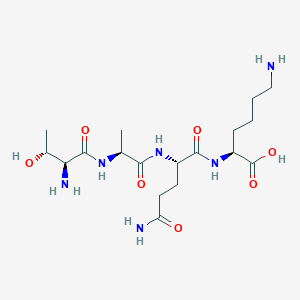
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
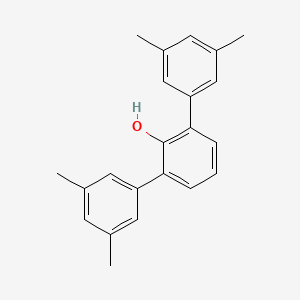
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
